N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 3-methylphenyl group and an acetamide moiety
Properties
Molecular Formula |
C20H21NO2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H21NO2/c1-13(2)15-7-8-19-18(10-15)16(12-23-19)11-20(22)21-17-6-4-5-14(3)9-17/h4-10,12-13H,11H2,1-3H3,(H,21,22) |
InChI Key |
ZZXVLTYQUYOTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 3-methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzene and a suitable catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the acylation of the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide moiety.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with emphasis on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: can be compared with other benzofuran derivatives such as:
Ethyl 3-(furan-2-yl)propionate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Disilane-bridged architectures: Although structurally different, these compounds share some electronic properties with benzofuran derivatives.
The uniqueness of This compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Biological Activity
N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzofuran Derivative A | E. coli | 12.5 µg/mL |
| Benzofuran Derivative B | S. aureus | 25 µg/mL |
| This compound | Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest a promising avenue for further exploration in the development of new antimicrobial agents.
2. Anticancer Potential
The anticancer activity of benzofuran derivatives has been widely studied, with several compounds demonstrating the ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Case Study:
A study conducted on a series of benzofuran derivatives revealed that one such compound displayed an IC50 value of 8 µM against human breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of topoisomerase activity, which is crucial for DNA replication and repair.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.
- Apoptosis Induction: The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties, reducing oxidative stress and potentially improving cellular health.
Research Findings and Future Directions
Research into the biological activity of this compound is still in its early stages. However, preliminary findings suggest that this compound could serve as a lead structure for developing new therapeutic agents targeting bacterial infections and cancer.
Future Research Directions:
- Conducting in vivo studies to assess the efficacy and safety profile.
- Exploring structure-activity relationships (SAR) to optimize potency.
- Investigating the compound's effects on other biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
